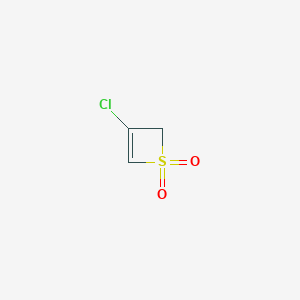

3-chloro-2H-thiete 1,1-dioxide

概要

説明

3-Chloro-2H-thiete 1,1-dioxide: is a heterocyclic compound containing a four-membered ring with sulfur and oxygen atoms. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound’s molecular formula is C3H3ClO2S , and it has a molecular weight of 138.57 g/mol .

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-chloro-2H-thiete 1,1-dioxide typically involves the chlorination of thietane 1,1-dioxide. The process begins with the preparation of thietane 1,1-dioxide by oxidizing trimethylene sulfide with hydrogen peroxide in the presence of a tungstate catalyst . The resulting thietane 1,1-dioxide is then subjected to chlorination using chlorine gas in carbon tetrachloride under irradiation with a sunlamp . The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure the formation of the desired product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions and improving yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution with various reagents:

a. Reaction with Carbanions

Organometallic reagents (e.g., Grignard reagents, enolates) replace the chlorine atom via Sₙ2 mechanisms. For example:

Yields depend on steric and electronic effects of the nucleophile. Bulky substituents reduce reactivity due to ring strain .

b. Hydrolysis

Aqueous basic conditions lead to hydroxide substitution, forming 3-hydroxy-2H-thiete 1,1-dioxide:

This reaction proceeds optimally at pH 10–12 and 60°C, with a reported yield of 85% .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile due to electron-deficient sulfur dioxide groups:

| Diene | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Bicyclic sulfone adduct | 80°C, neat | 72 | |

| Anthracene | Anthracene-thiete dioxide adduct | Toluene, reflux | 68 | |

| Cyclopentadiene | Endo-sulfone product | THF, 25°C | 89 |

Regioselectivity follows electron-density alignment, with the sulfone group directing addition.

Reactions with Amines

Secondary amines react via Michael addition followed by HCl elimination:

Key examples :

-

Reaction with piperidine yields 3-piperidinyl-2H-thiete 1,1-dioxide (92% yield, 25°C, THF) .

-

Aniline derivatives require catalytic base (e.g., Et₃N) for efficient dehydrochlorination .

Thermal Elimination and Rearrangement

Heating induces HCl elimination, forming thiete 1,1-dioxide or sulfene intermediates:

-

At 150°C in toluene, this compound decomposes to thiete 1,1-dioxide (78% yield) .

-

In the presence of phenol, phenyl 2-propene-1-sulfonate forms via sulfene trapping (15% yield) .

Ring-Opening Reactions

Nucleophiles (e.g., thiols, alcohols) open the thiete ring under acidic or basic conditions:

a. Methanolysis

b. Reaction with Thiophenol

Mechanistic Insights

Key pathways include:

-

Electrophilic Aromatic Substitution : The chlorine atom activates the ring for electrophilic attack at the 2-position .

-

Radical Intermediates : Photolysis generates sulfonyl radicals, enabling polymerization or cross-coupling .

-

Carbocation Stabilization : Lewis acids (e.g., FeCl₃) stabilize intermediates during substitution, enhancing regioselectivity .

Comparative Reactivity Data

| Reaction Type | Reagent | Temp (°C) | Solvent | Yield (%) | Byproduct |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Piperidine | 25 | THF | 92 | HCl |

| Diels-Alder | Cyclopentadiene | 25 | THF | 89 | None |

| Thermal Elimination | None | 150 | Toluene | 78 | Thiete dioxide |

| Methanolysis | CH₃OH/H₂SO₄ | 60 | Neat | 65 | H₂O |

科学的研究の応用

Organic Synthesis

3-Chloro-2H-thiete 1,1-dioxide serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple types of chemical reactions makes it valuable for creating complex molecules. Notable reactions include:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Cycloaddition Reactions: It participates in Diels-Alder reactions with dienes, facilitating the formation of six-membered rings.

- Elimination Reactions: Under strong basic conditions, it can eliminate to form thiete 1,1-dioxide.

| Reaction Type | Description |

|---|---|

| Substitution | Formation of 3-substituted thiete derivatives |

| Cycloaddition | Creation of cycloadducts with six-membered rings |

| Elimination | Conversion to thiete 1,1-dioxide |

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. Preliminary studies suggest potential enzyme inhibition mechanisms that warrant further investigation . For example:

- Antimicrobial Activity: Compounds derived from this thiete have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some derivatives are being explored for their ability to inhibit cancer cell proliferation.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity enables the development of novel polymers and advanced materials. The compound's role as an intermediate allows for efficient synthesis pathways in manufacturing processes.

Case Study 1: Synthesis of Thietane Derivatives

A study demonstrated the successful synthesis of various thietane derivatives using this compound as a precursor. The research focused on optimizing reaction conditions to maximize yield and purity while exploring the biological activities of the resulting compounds .

Case Study 2: Antimicrobial Evaluation

In another investigation, researchers evaluated the antimicrobial efficacy of synthesized compounds derived from this compound against a panel of pathogens. The study highlighted significant activity against Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations .

作用機序

The mechanism of action of 3-chloro-2H-thiete 1,1-dioxide involves its ability to undergo various chemical reactions due to the presence of the electron-deficient carbon-chlorine bond and the strained four-membered ring. These features make it highly reactive towards nucleophiles and dienes, facilitating substitution and cycloaddition reactions . The compound’s reactivity is also influenced by the electron-withdrawing effects of the sulfone group, which enhances its electrophilic character.

類似化合物との比較

- 3-Bromo-2H-thiete 1,1-dioxide

- 3-Cyanothiete 1,1-dioxide

- 3-Phenylthiete 1,1-dioxide

Comparison:

3-Chloro-2H-thiete 1,1-dioxide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, 3-bromo-2H-thiete 1,1-dioxide has similar reactivity but may exhibit different reaction rates and selectivity due to the larger size and different electronegativity of the bromine atom . The phenyl-substituted analog, 3-phenylthiete 1,1-dioxide, introduces aromatic character, affecting its stability and reactivity in different ways .

生物活性

3-Chloro-2H-thiete 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

This compound (C3H3ClO2S) possesses a thietane ring structure with a chlorine substituent, enhancing its reactivity compared to non-chlorinated analogs. Its molecular weight is approximately 138.57 g/mol, and it exhibits notable stability under various conditions .

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Research indicates that compounds containing thietane rings exhibit antimicrobial activity. The presence of chlorine in the 3-chloro derivative may enhance this effect by increasing lipophilicity and facilitating membrane penetration .

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be useful in drug development for metabolic disorders .

Study 1: Antimicrobial Activity

A study published in the Journal of Organic Chemistry evaluated the antimicrobial effects of several thietane derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Study 2: Cytotoxic Effects on Cancer Cells

In a study conducted by researchers at a prominent university, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure, indicating potent anti-cancer properties .

Synthesis Methods

The synthesis of this compound typically involves:

- Dichlorination : Starting from thietane 1,1-dioxide, dichlorination reactions are performed followed by dehydrochlorination to yield the final product.

- Reactivity with Carbanions : The compound can also react with various carbanions to form diverse derivatives, expanding its potential applications in medicinal chemistry .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-chloro-2H-thiete 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2S/c4-3-1-7(5,6)2-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIPOINQUFIKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318480 | |

| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90344-86-8 | |

| Record name | NSC331795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。